6-Allyl-8beta-carboxyergoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAICYXFUKKMAKO-XNRPHZJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81409-74-7 | |

| Record name | 6-Allyl-8beta-carboxyergoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6aR,9R,10aR)-7-(prop-2-enyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ALLYL-8.BETA.-CARBOXYERGOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A04W9L14A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 6-Allyl-8β-carboxyergoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure of 6-Allyl-8β-carboxyergoline, a significant ergoline derivative. As a key intermediate in the synthesis of pharmacologically active compounds and a notable metabolite, a thorough understanding of its structural attributes is paramount for researchers in medicinal chemistry and drug development. This document delves into its chemical architecture, stereochemistry, synthesis, and analytical characterization.

Introduction to the Ergoline Scaffold

Ergoline is a tetracyclic heterocyclic compound that forms the foundational structure for a wide array of naturally occurring and synthetic alkaloids.[1] These compounds are renowned for their diverse and potent pharmacological activities, primarily stemming from their structural similarity to biogenic amines like serotonin, dopamine, and norepinephrine.[2] This mimicry allows them to interact with various G-protein coupled receptors, leading to a broad spectrum of physiological effects. Consequently, ergoline derivatives have been successfully developed into therapies for conditions such as Parkinson's disease, hyperprolactinemia, migraines, and dementia.[1] 6-Allyl-8β-carboxyergoline belongs to this important class of molecules, serving as a crucial building block and a subject of study in its own right.

Chemical Structure and Nomenclature

6-Allyl-8β-carboxyergoline is systematically named (6aR,9R,10aR)-7-(prop-2-en-1-yl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylic acid . Its molecular formula is C₁₈H₂₀N₂O₂, with a molecular weight of approximately 296.36 g/mol .

The core of the molecule is the ergoline ring system, which consists of four fused rings. Key structural features include:

-

An indole moiety , which is crucial for the interaction with serotonin receptors.

-

A piperidine ring (specifically, a perhydro-indoloquinoline system).

-

An allyl group (prop-2-en-1-yl) attached to the nitrogen at position 6.

-

A carboxylic acid group at position 8, with a specific stereochemical orientation denoted as β. This β-configuration indicates that the substituent at C-8 is on the same side of the ring system as the hydrogen atom at C-5.

The stereochemistry at positions 6a, 9, and 10a is defined as (6aR, 9R, 10aR), which is characteristic of the natural D-lysergic acid series of ergot alkaloids.

Table 1: Physicochemical Properties of 6-Allyl-8β-carboxyergoline

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀N₂O₂ | N/A |

| Molecular Weight | 296.36 g/mol | N/A |

| IUPAC Name | (6aR,9R,10aR)-7-(prop-2-en-1-yl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylic acid | N/A |

| CAS Number | 81409-74-7 | N/A |

Three-Dimensional Conformation

The three-dimensional structure of the ergoline skeleton is relatively rigid, but the D-ring (the piperidine ring) can adopt different conformations. X-ray crystallography studies on the closely related derivative, cabergoline, reveal that the C-8β substituted ergolines can exist in distinct low-energy conformations.[3] This conformational flexibility is believed to be a key determinant of their interaction with different receptor subtypes.

The overall shape of 6-Allyl-8β-carboxyergoline is pseudo-planar with the D-ring puckered. The allyl group at the N-6 position and the carboxylic acid at the C-8 position extend from this core, influencing the molecule's solubility, crystal packing, and receptor binding properties. The spatial relationship between the aromatic indole ring and the basic nitrogen at position 6 is a critical pharmacophore for dopaminergic and serotonergic activity.

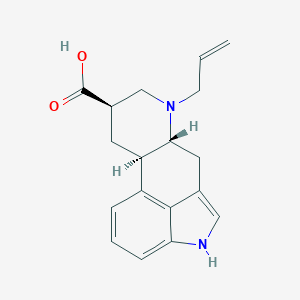

Caption: 2D representation of 6-Allyl-8β-carboxyergoline's core structure.

Synthesis Protocol

6-Allyl-8β-carboxyergoline is typically synthesized from an ergoline-8β-carboxylate ester precursor. The following is a detailed, two-step protocol adapted from established procedures.[3][4]

Step 1: N-Alkylation to form Methyl 6-(2-propenyl)-ergoline-8β-carboxylate

This step introduces the allyl group at the N-6 position of the ergoline ring system.

-

Reactants and Reagents:

-

Methyl ergoline-8β-carboxylate hydrochloride (1 equivalent)

-

Triethylamine (approximately 3 equivalents)

-

Allyl bromide (approximately 2 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Water

-

-

Procedure:

-

To a stirred mixture of methyl ergoline-8β-carboxylate hydrochloride and triethylamine in N,N-dimethylformamide, add allyl bromide.

-

Maintain the reaction mixture at 20-30°C for 4-5 hours, monitoring for completion by a suitable chromatographic method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to 0-5°C.

-

Slowly add water to precipitate the product.

-

Stir the resulting suspension at 0-5°C for 1-3 hours.

-

Filter the solid product and wash sequentially with a mixture of N,N-dimethylformamide/water (1:2 v/v) and then with water.

-

The damp product is methyl 6-(2-propenyl)-ergoline-8β-carboxylate.

-

Step 2: Saponification to 6-Allyl-8β-carboxyergoline

This step hydrolyzes the methyl ester to the corresponding carboxylic acid.

-

Reactants and Reagents:

-

Methyl 6-(2-propenyl)-ergoline-8β-carboxylate (from Step 1)

-

Methanol

-

50% Sodium hydroxide solution

-

Water

-

Hydrochloric acid

-

-

Procedure:

-

Mix the damp product from Step 1 with methanol.

-

Add a 50% sodium hydroxide solution to the mixture.

-

Stir at 20-30°C for 2-3 hours until the saponification is complete.

-

Add water and adjust the pH of the mixture to 6-6.5 by the slow addition of hydrochloric acid.

-

Cool the resulting suspension to 0-5°C and stir for 1-2 hours.

-

Filter the solid, wash with water and then with methanol.

-

Dry the isolated solid to yield 6-(2-propenyl)-ergoline-8β-carboxylic acid.[3]

-

Caption: Synthetic workflow for 6-Allyl-8β-carboxyergoline.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 6-Allyl-8β-carboxyergoline. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of ergoline derivatives.[5] A reversed-phase HPLC method, often coupled with UV or mass spectrometric detection, can effectively separate 6-Allyl-8β-carboxyergoline from starting materials, by-products, and other impurities.[4][6] Gas chromatography (GC) can also be employed, particularly for the analysis of volatile impurities.[5]

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the tetracyclic structure. Key expected signals include:

-

Aromatic protons of the indole ring (typically in the δ 7.0-7.5 ppm region).

-

The N-H proton of the indole, likely appearing as a broad singlet at higher chemical shift (δ > 8.0 ppm).

-

Signals for the allyl group: a multiplet for the -CH= proton (around δ 5.7-6.0 ppm) and two multiplets for the =CH₂ protons (around δ 5.0-5.3 ppm), along with a doublet for the N-CH₂- protons.

-

A complex series of aliphatic protons from the ergoline skeleton in the δ 2.0-4.0 ppm range.

-

A broad singlet for the carboxylic acid proton, typically at a very high chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 18 distinct signals corresponding to each carbon atom. Expected chemical shifts include:

-

Aromatic carbons of the indole ring (δ 110-140 ppm).

-

The carboxylic acid carbonyl carbon (δ > 170 ppm).

-

Carbons of the allyl group: -CH= (around δ 135 ppm) and =CH₂ (around δ 117 ppm).

-

Aliphatic carbons of the ergoline skeleton (δ 20-70 ppm).

-

-

Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight.

-

The molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 296 or 297, respectively.

-

Common fragmentation patterns for ergolines involve the cleavage of the D-ring. The loss of the carboxylic acid group (45 Da) would result in a significant fragment ion. The allyl group can also be a site of fragmentation.

-

Biological Significance and Applications

6-Allyl-8β-carboxyergoline is primarily of interest as a direct precursor in the synthesis of cabergoline.[4] Cabergoline is a potent and long-acting dopamine D₂ receptor agonist used clinically for the treatment of hyperprolactinemic disorders and as an adjunct therapy in Parkinson's disease.[7]

The structural features of 6-Allyl-8β-carboxyergoline itself, particularly the ergoline core, suggest it would likely possess some affinity for dopaminergic and serotonergic receptors.[2] The free carboxylic acid at position 8β, however, significantly alters its pharmacokinetic properties (e.g., polarity and ability to cross the blood-brain barrier) compared to more complex amide or ester derivatives. Its primary role in a research and development context is as a well-defined intermediate, where its purity is critical for the quality of the final active pharmaceutical ingredient.

Conclusion

6-Allyl-8β-carboxyergoline is a structurally complex and stereochemically defined molecule that holds a key position in the synthesis of important ergoline-based therapeutics. Its tetracyclic core, derived from lysergic acid, provides the necessary scaffold for potent interactions with dopamine and serotonin receptors. A comprehensive understanding of its three-dimensional structure, synthesis, and analytical properties is fundamental for any scientific endeavor involving this compound or its derivatives. The methodologies and data presented in this guide offer a robust framework for researchers and professionals engaged in the field of ergoline chemistry and drug development.

References

-

Sabatino, P., Riva di Sanseverino, L., & Tonani, R. (1995). X-ray crystal structure and conformational analysis of N-(3-dimethylaminopropyl)-N-(ethylaminocarbonyl)-6-(2-propenyl)ergoline-8 beta-carboxamide (Cabergoline): comparison with bromocriptine and lisuride and a hypothesis for its high dopaminergic activity. Il Farmaco, 50(3), 175–178. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54746, Cabergoline. Retrieved January 15, 2026 from [Link].

- Apotex Pharmachem Inc. (2008). A new and efficient process for the preparation of cabergoline and its intermediates.

- Mantegani, S., Brambilla, E., Caccia, C., Fornaretto, M. G., & Mc Arthur, R. A. (1997). Synthesis and in vitro structure-activity relationship of 13-tert-butyl-ergoline derivatives as 5-HT1A receptor ligands. European Journal of Medicinal Chemistry, 32(10), 795-804.

-

AMS Biopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

- Farid, N. F., & Abdelwahab, N. S. (2019). Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products.

-

Wikipedia contributors. (2023, December 28). Ergoline. In Wikipedia, The Free Encyclopedia. Retrieved 08:00, January 15, 2026, from [Link]

Sources

- 1. Ergoline - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. X-ray crystal structure and conformational analysis of N-(3-dimethylaminopropyl)-N-(ethylaminocarbonyl)-6-(2-propenyl)er goline -8 beta-carboxamide (Cabergoline): comparison with bromocriptine and lisuride and a hypothesis for its high dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]

- 7. scbt.com [scbt.com]

Physicochemical properties of 6-Allyl-8beta-carboxyergoline

An In-Depth Technical Guide to the Physicochemical Properties of 6-Allyl-8β-carboxyergoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Allyl-8β-carboxyergoline is a derivative of the tetracyclic ergoline ring system, a core structure found in a wide array of pharmacologically active alkaloids.[1] This compound is notably recognized as a key intermediate and a specified impurity in the synthesis of Cabergoline, a potent dopamine D2 receptor agonist.[2][3] A thorough understanding of its physicochemical properties is paramount for professionals in drug development and quality control, as these characteristics directly influence its synthesis, purification, formulation, stability, and bioavailability.

This guide provides a comprehensive technical overview of the essential physicochemical properties of 6-Allyl-8β-carboxyergoline. It moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its behavior. The experimental protocols described herein are designed as self-validating systems, providing a robust framework for its analysis and characterization.

Chemical Identity and Molecular Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. 6-Allyl-8β-carboxyergoline is defined by its unique arrangement of atoms and stereochemistry, which dictates its interaction with other molecules and its overall properties.

| Identifier | Data | Source |

| IUPAC Name | (6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | [2] |

| CAS Number | 81409-74-7 | [2][4] |

| Molecular Formula | C₁₈H₂₀N₂O₂ | [2][5] |

| Molecular Weight | 296.36 g/mol | [4][5] |

| Synonyms | FCE-21589, Cabergoline Impurity A | [2] |

| InChIKey | YAICYXFUKKMAKO-XNRPHZJLSA-N | [2] |

The molecule's architecture features the rigid ergoline core, a carboxylic acid group at the 8β position, and an allyl group attached to the nitrogen at position 6. This combination of a large, hydrophobic scaffold with polar, ionizable functional groups results in complex physicochemical behavior.

Caption: 2D structure of 6-Allyl-8β-carboxyergoline highlighting key functional groups.

Core Physicochemical Properties

The interplay between the compound's structural features gives rise to its macroscopic properties. A summary of computed and experimental values is presented below, followed by a detailed exploration of each parameter.

| Property | Value / Description | Type | Source |

| Melting Point | >160°C (with decomposition) | Experimental | [3] |

| pKa | Estimated 5.0 - 7.4 (for N6 amine) | Predicted (Class) | [6] |

| Aqueous Solubility | Poorly soluble; pH-dependent | Qualitative | [6][7] |

| Lipophilicity (XLogP3) | 0.3 | Computed | [2] |

| Topological Polar Surface Area | 56.3 Ų | Computed | [2] |

| Hydrogen Bond Donors | 2 | Computed | [2] |

| Hydrogen Bond Acceptors | 4 | Computed | [2] |

Solubility

Theoretical Insight: The molecule is amphipathic. The large, rigid ergoline ring system is hydrophobic, while the carboxylic acid and the two nitrogen atoms provide hydrophilicity. Solubility is therefore expected to be low in neutral water but highly dependent on pH. In acidic conditions (pH < pKa of the carboxyl group, ~3-5), the carboxyl group is protonated and neutral. As the pH drops further to protonate the N6 nitrogen (pKa ~5.0-7.4), the molecule becomes a cation, which may increase solubility.[6] In alkaline conditions (pH > pKa of the N6 nitrogen), the molecule is deprotonated at the carboxyl group, forming a carboxylate anion and increasing aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, a critical parameter for preclinical development.

-

Preparation: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Addition of Compound: Add an excess amount of 6-Allyl-8β-carboxyergoline to a known volume of each buffer in a sealed glass vial. The excess solid should be clearly visible.

-

Rationale: Ensuring an excess of solid is crucial to guarantee that the solution reaches saturation.

-

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours.

-

Rationale: This extended period allows the system to reach thermodynamic equilibrium between the solid and dissolved states.

-

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with the mobile phase to be used for analysis to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 3.1). Calculate the concentration against a standard curve of the compound prepared in the same mobile phase.

Lipophilicity (LogP / LogD)

Theoretical Insight: Lipophilicity is a key predictor of a drug's ability to cross cell membranes. The partition coefficient (LogP) describes the distribution between an immiscible lipid (n-octanol) and aqueous phase. For an ionizable molecule like this one, the distribution coefficient (LogD) at a specific pH is more physiologically relevant. The computed XLogP3 of 0.3 suggests the neutral form of the molecule has relatively low lipophilicity.[2] However, at physiological pH 7.4, the molecule may be partially ionized, affecting its LogD value.

Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa, by mixing and allowing the phases to separate overnight.

-

Rationale: Pre-saturation prevents volume changes during the experiment, ensuring accurate concentration measurements.

-

-

Compound Addition: Prepare a stock solution of the compound in the aqueous phase (PBS pH 7.4).

-

Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a glass vial.

-

Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Analyze the concentration of the compound in the aqueous phase (C_aq) using HPLC-UV. The concentration in the octanol phase (C_oct) is determined by mass balance: C_oct = (Initial C_aq - Final C_aq).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀(C_oct / C_aq).

Chemical Stability

Theoretical Insight: Ergoline alkaloids are susceptible to several degradation pathways. The double bond at C9-C10 allows for epimerization at the C8 position, converting the biologically active 8β isomer to the inactive 8α isomer, especially in solution.[6] The indole moiety can be susceptible to oxidation, and the entire structure may be sensitive to light and heat.[8] Stability studies are therefore non-negotiable for ensuring product quality and shelf-life.

Experimental Protocol: Forced Degradation Study

This study identifies potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

-

Stock Solution: Prepare a solution of 6-Allyl-8β-carboxyergoline in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel with a control sample protected from stress:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound at 80°C for 48 hours.

-

Photolytic Stress: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

-

-

Neutralization: After exposure, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by HPLC, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to assess peak purity and identify the mass of any degradation products.[9][10]

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and note the relative retention times of any new peaks.

Caption: Workflow for a forced degradation study of 6-Allyl-8β-carboxyergoline.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of analysis for ergoline alkaloids.[11][12]

High-Performance Liquid Chromatography (HPLC)

Rationale for Method Choices: Reversed-phase chromatography is ideal for separating compounds of intermediate polarity. An alkaline mobile phase is often preferred for ergoline alkaloids to suppress the protonation of the basic nitrogen atoms, leading to better peak shapes and preventing the on-column degradation or epimerization that can occur at acidic pH.[9]

Detailed HPLC Protocol for Purity and Quantification

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH adjusted to 9.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 20% B

-

2-15 min: Linear gradient from 20% to 80% B

-

15-17 min: Hold at 80% B

-

17-18 min: Return to 20% B

-

18-25 min: Re-equilibration at 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 280 nm.

-

Sample Preparation: Dissolve the compound in a diluent such as 50:50 acetonitrile/water to a concentration of ~0.5 mg/mL.

Caption: Standard HPLC workflow for the analysis of 6-Allyl-8β-carboxyergoline.

Expected Spectroscopic Profile

While specific experimental spectra are not publicly available, the structure allows for the prediction of key spectroscopic features essential for its identification.[13][14]

-

¹H NMR: Expected signals would include aromatic protons from the indole ring (typically 6.5-7.5 ppm), characteristic vinyl protons of the allyl group (~5.0-6.0 ppm), a broad singlet for the indole N-H, and a very broad signal for the carboxylic acid proton (>10 ppm). The aliphatic protons on the ergoline skeleton would appear in the upfield region (1.5-4.0 ppm).

-

¹³C NMR: The spectrum should show 18 distinct carbon signals. Key resonances would include the carbonyl carbon of the carboxylic acid (~170-180 ppm), aromatic carbons (110-140 ppm), and aliphatic carbons of the ergoline core and allyl group.

-

Mass Spectrometry (MS): In positive ion electrospray ionization (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 297.16. Fragmentation would likely involve the loss of the carboxylic acid group (loss of 45 Da) and cleavage of the allyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), an N-H stretch from the indole (~3400 cm⁻¹), and C=C stretching from the aromatic and allyl groups (~1600-1650 cm⁻¹).

Conclusion

6-Allyl-8β-carboxyergoline possesses a complex physicochemical profile defined by its amphipathic nature and susceptibility to chemical instability, particularly epimerization. Its poor, pH-dependent aqueous solubility and potential for degradation are critical considerations for drug development. The analytical and experimental protocols outlined in this guide provide a robust framework for its characterization, enabling scientists to control its quality during synthesis, develop suitable formulations, and ensure the integrity of research and development activities. A thorough application of these principles is essential for any work involving this important ergoline derivative.

References

-

Flieger, M., Wurst, M., & Shelton, P. (2015). Analysis of Ergot Alkaloids. PMC - PubMed Central - NIH. Available at: [Link]

-

Marin, D. E., Taranu, I., Burlacu, R., & Manda, G. (n.d.). Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Allyl-8beta-carboxyergoline. PubChem. Available at: [Link]

-

Gimranova, G., et al. (2024). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). Mendeleev Communications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-allyl-8b-Carboxy-ergoline. PubChem. Available at: [Link]

-

Sulyok, M., et al. (2021). Determination of ergot alkaloids from grains with UPLC-MS/MS. ResearchGate. Available at: [Link]

-

Gimranova, G., et al. (2024). Analytical techniques for quantification of ergot alkaloids. ResearchGate. Available at: [Link]

-

Caccia, C., et al. (1972). Studies on the metabolism of ergoline derivatives. Metabolism of nicergoline in man and in animals. PubMed. Available at: [Link]

-

Cleanchem. (n.d.). This compound Methyl Ester. Available at: [Link]

-

Edlund, P. O. (1981). Determination of ergot alkaloids in plasma by high-performance liquid chromatography and fluorescence detection. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ergotamine. PubChem. Available at: [Link]

-

PharmaCores. (2024). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Available at: [Link]

-

Wikipedia. (n.d.). Ergoline. Available at: [Link]

-

Global Substance Registration System. (n.d.). 6-ALLYL-8.BETA.-CARBOXYERGOLINE. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry. Available at: [Link]

-

Togue, A. T., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC - PubMed Central - NIH. Available at: [Link]

Sources

- 1. Ergoline - Wikipedia [en.wikipedia.org]

- 2. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 81409-74-7 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]

- 8. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Allyl-8β-carboxyergoline: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Allyl-8β-carboxyergoline is a tetracyclic ergoline compound of significant interest within pharmaceutical research and development. While not a therapeutic agent itself, it holds critical importance as a specified impurity and key synthetic intermediate of Cabergoline, a potent dopamine D2 receptor agonist.[1] Cabergoline is widely used in the treatment of hyperprolactinemia, Parkinson's disease, and other related conditions.[2][3] Understanding the chemical properties, synthesis, and analytical control of 6-Allyl-8β-carboxyergoline is therefore paramount for ensuring the quality, safety, and efficacy of Cabergoline-based therapeutics. This guide provides a detailed technical overview of this compound, intended for professionals engaged in drug discovery, process chemistry, and quality control.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent research and development. 6-Allyl-8β-carboxyergoline is systematically identified by its CAS number and a variety of synonyms used across chemical databases and regulatory documents.

Chemical Identifiers

The primary identifiers for 6-Allyl-8β-carboxyergoline and its closely related methyl ester intermediate are summarized below. It is crucial to distinguish between the carboxylic acid and its ester form, as they possess different CAS numbers and properties.

| Identifier | 6-Allyl-8β-carboxyergoline | 6-Allyl-8β-carboxyergoline Methyl Ester |

| CAS Number | 81409-74-7[1] | 72821-79-5[4] |

| IUPAC Name | (6aR,9R,10aR)-7-(Prop-2-enyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylic acid[1] | Methyl (6aR,9R,10aR)-7-allyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate[4] |

| Synonyms | FCE-21589, Cabergoline Impurity A [EP], 6-(2-PROPENYL)DIHYDROLYSERGIC ACID[1] | (8β)-6-(2-Propen-1-yl)-ergoline-8-carboxylic Acid Methyl Ester, 6-(2-Propenyl)dihydrolysergic Acid Methyl Ester[5] |

| UNII | 1A04W9L14A[1] | Not Applicable |

| EC Number | 687-621-6[1] | Not Applicable |

Physicochemical Properties

The computed physicochemical properties provide essential data for designing synthetic routes, developing analytical methods, and understanding the molecule's potential behavior in biological systems.

| Property | Value (for 6-Allyl-8β-carboxyergoline) | Source |

| Molecular Formula | C₁₈H₂₀N₂O₂ | [6] |

| Molecular Weight | 296.36 g/mol | [6] |

| InChIKey | YAICYXFUKKMAKO-XNRPHZJLSA-N | [6] |

| Canonical SMILES | C=CCN1CC(=O)O | [1] |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Part 2: Synthesis and Manufacturing

The synthesis of 6-Allyl-8β-carboxyergoline is typically achieved through a two-step process starting from a readily available ergoline precursor. The causality behind this pathway is the protection of the carboxylic acid as a methyl ester for the allylation reaction, followed by deprotection to yield the final product.

Overall Synthesis Workflow

Sources

- 1. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cabergoline - Wikipedia [en.wikipedia.org]

- 3. Cabergoline. A review of its pharmacological properties and therapeutic potential in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are D2 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. GSRS [gsrs.ncats.nih.gov]

A Technical Guide to the Mechanism of Action of Ergoline Alkaloids on Dopamine Receptors

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction between ergoline alkaloids and dopamine receptors. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a surface-level description to dissect the causality behind experimental observations. We will examine the structural basis of binding affinity and selectivity, delineate the functional consequences of receptor engagement—from full agonism to partial agonism—and trace the downstream signaling cascades that are modulated. This guide emphasizes the integration of binding and functional data, presenting detailed protocols for key assays that form the cornerstone of dopaminergic drug discovery.

Introduction: The Convergence of a Fungal Scaffold and a Key Neuromodulatory System

1.1 The Ergoline Nucleus: A Privileged Scaffold in Pharmacology Ergoline alkaloids are a class of compounds derived from the tetracyclic ergoline nucleus.[1] They were first identified in the ergot fungus (Claviceps purpurea), which infects grains like rye.[1][2] Historically associated with the dramatic symptoms of ergotism, these natural products have been transformed into a cornerstone of modern pharmacology.[1][3] The rigid, conformationally constrained ergoline structure contains both an indolethylamine and a phenylethylamine moiety, mimicking the core structures of serotonin and dopamine, respectively.[4] This structural homology allows ergoline derivatives to interact with a wide array of biogenic amine receptors, including dopaminergic, serotonergic, and adrenergic receptors, often with high affinity.[3][4] Semisynthetic modifications of the core structure have yielded a rich pipeline of drugs with diverse therapeutic applications, from Parkinson's disease to hyperprolactinemia.[1][5]

1.2 Dopamine Receptors: Central Regulators of Brain Function Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental to neural signaling in the central nervous system (CNS).[6] They are the primary targets for the endogenous neurotransmitter dopamine, which governs critical behaviors such as motor control, motivation, reward, and cognition.[6][7] These receptors are broadly classified into two families based on their structure and signaling properties:

-

D1-like Receptors (D1, D5): These receptors are typically coupled to the Gαs or Gαolf G-protein.[8][9] Agonist binding stimulates the enzyme adenylyl cyclase (AC), leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[6][10]

-

D2-like Receptors (D2, D3, D4): This family, the primary target for most therapeutic ergolines, is coupled to the Gαi or Gαo G-protein.[8][9] Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6][10]

The distinct and often opposing signaling pathways of these two families allow for the fine-tuning of neuronal activity throughout the brain.[9] Understanding how exogenous compounds like ergoline alkaloids selectively target and modulate these pathways is a central goal of neuropharmacology and drug development.

Molecular Interactions: Binding Affinity and Selectivity

The initial and most fundamental step in a drug's mechanism of action is its physical interaction with the target receptor. For ergoline alkaloids, this involves high-affinity binding to dopamine receptors, particularly the D2-like family. This interaction is quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value signifies higher binding affinity.

2.1 Receptor Binding Profiles of Key Ergoline Alkaloids The pharmacological profile of an ergoline derivative is defined by its relative affinity for different dopamine receptor subtypes. High selectivity for a specific receptor subtype is often a key objective in drug design to maximize therapeutic effects while minimizing off-target side effects. Many ergolines exhibit significantly higher affinity for D2-like receptors over D1-like receptors.[11]

| Compound | D1 Receptor Affinity (Kᵢ, nM) | D2 Receptor Affinity (Kᵢ, nM) | D2 vs D1 Selectivity | Primary Functional Activity at D2 | References |

| Bromocriptine | High (Antagonist activity) | ~2-5 | Moderate | Partial Agonist | [11][12][13] |

| Cabergoline | Low | ~0.6-1.5 | High | Potent Agonist | [11][14][15] |

| Lisuride | Moderate | ~0.5-1.0 | High | Agonist | [16][17] |

| Ergovaline | Not specified | 6.9 | Not specified | Agonist | [18] |

Note: Kᵢ values are compiled from multiple studies and represent approximate ranges. Experimental conditions can influence absolute values.

2.2 Causality & Experimental Rationale: Why Radioligand Binding is Foundational Determining the binding affinity and selectivity profile is the critical first step in characterizing a compound. It answers the fundamental question: "Does the compound engage the intended target, and with what potency?". This information is essential for several reasons:

-

Target Validation: It confirms that the drug physically interacts with the dopamine receptor.

-

Dose Prediction: Affinity values provide an initial estimate of the concentrations required to achieve a biological effect in subsequent functional assays and in vivo studies.

-

Selectivity Profiling: Assessing binding across multiple receptor subtypes (including off-targets like serotonin and adrenergic receptors) helps predict the potential for side effects. A compound like Cabergoline, with high selectivity for D2 receptors, is expected to have a more focused dopaminergic effect than a less selective compound.[11]

2.3 Experimental Protocol: Competitive Radioligand Binding Assay This protocol outlines a standard filtration-based assay to determine the Kᵢ of a test compound (e.g., an ergoline alkaloid) at a specific dopamine receptor subtype.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissues known to express the dopamine receptor of interest (e.g., CHO cells stably transfected with the human D2 receptor) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which contain the receptors. Resuspend the pellet in an appropriate assay buffer.[19]

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for three conditions:

-

Total Binding: Add receptor membranes, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors), and assay buffer.[17][19]

-

Non-Specific Binding (NSB): Add receptor membranes, the radioligand, and a high concentration of a known, non-labeled competitor (e.g., Haloperidol) to saturate the receptors and measure non-specific binding of the radioligand.[19]

-

Competition Binding: Add receptor membranes, the radioligand, and serial dilutions of the test compound (ergoline alkaloid).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[19]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C). This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).[19]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter mat, add a scintillation cocktail, and measure the radioactivity retained on each filter disc using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[19]

-

Mandatory Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling: From Receptor Binding to Cellular Response

Binding to a receptor is only the first step. The ultimate effect of an ergoline alkaloid is determined by its ability to initiate or block the receptor's intracellular signaling cascade. For D2-like receptors, the canonical pathway involves the inhibition of cAMP production.

3.1 The Gαi/o-Coupled Signaling Cascade Most clinically relevant ergoline alkaloids act as agonists or partial agonists at D2-like receptors.[12][14] Their binding mimics that of endogenous dopamine, causing a conformational change in the receptor that activates the associated inhibitory G-protein (Gαi/o). This activation triggers a cascade of events:

-

G-Protein Activation: The Gαi subunit dissociates from its Gβγ partners and inhibits the enzyme adenylyl cyclase (AC).[6][9]

-

cAMP Reduction: The inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cAMP.[6][10][18]

-

PKA Inactivation: Reduced cAMP levels lead to decreased activity of cAMP-dependent Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets to regulate neuronal function.[6][8]

-

Gβγ-Mediated Effects: The liberated Gβγ dimer can also signal independently, for instance, by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its excitability.[20][21]

Beyond this primary pathway, D2 receptor activation can also engage β-arrestin-dependent signaling, which can lead to the activation of other pathways like the MAP kinase/ERK cascade, contributing to longer-term changes in gene expression and cellular function.[6][20]

Mandatory Visualization: D2 Dopamine Receptor Signaling Pathway

Caption: Ergoline agonist-mediated signaling at the D2 receptor.

3.2 Causality & Experimental Rationale: Functional Assays Quantify Efficacy While binding assays measure affinity, they do not reveal the functional consequence of that binding. A compound could bind tightly but fail to activate the receptor (an antagonist) or only activate it weakly (a partial agonist). Functional assays, such as those measuring intracellular cAMP, are therefore essential. They determine a compound's:

-

Potency (EC₅₀): The concentration required to produce 50% of its maximum effect. This is often, but not always, correlated with binding affinity.

-

Efficacy: The maximum response a compound can produce relative to the endogenous ligand (dopamine). A full agonist has high efficacy, while a partial agonist has lower efficacy, and an antagonist has zero efficacy.

This distinction is clinically vital. A partial agonist like bromocriptine can act as a "modulator," providing sufficient D2 receptor stimulation to be therapeutic in Parkinson's disease while having a lower risk of inducing the side effects associated with over-stimulation compared to a full agonist.[12][13]

3.3 Experimental Protocol: cAMP Inhibition Assay (Luminescence-Based) This protocol describes a method to measure a compound's ability to inhibit cAMP production via a Gαi-coupled receptor like D2, using a commercially available luminescent assay system (e.g., cAMP-Glo™).[22]

Step-by-Step Methodology:

-

Cell Culture and Plating: Culture cells expressing the D2 receptor (e.g., HEK293-D2R) and seed them into a 96-well assay plate. Allow cells to adhere overnight.

-

Compound Treatment:

-

Aspirate the culture medium from the cells.

-

Add assay buffer containing a fixed concentration of a cAMP-stimulating agent, such as Forskolin (which directly activates adenylyl cyclase). This elevates the basal cAMP level, creating a window to measure inhibition.[23]

-

Immediately add serial dilutions of the test ergoline alkaloid to the wells. Include control wells with only Forskolin (maximum stimulation) and buffer only (basal).

-

-

Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at room temperature to allow the compound to act on the receptor and modulate cAMP levels.[22]

-

Cell Lysis and Detection:

-

Add a cell lysis reagent that also contains the detection components of the cAMP-Glo™ assay. This reagent stops the reaction and releases intracellular cAMP.[22]

-

The assay principle is based on a competition for PKA binding. The cAMP produced by the cells competes with a PKA substrate. The remaining ATP is then used by a luciferase enzyme to produce light. Therefore, high cAMP leads to low light, and low cAMP (the desired result for a D2 agonist) leads to a high light signal.[22]

-

-

Signal Measurement: After a brief incubation, measure the luminescence from each well using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data to the Forskolin-only (0% inhibition) and buffer-only (100% inhibition) controls.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximum percent inhibition (efficacy).

-

Conclusion: A Synthesis of Binding and Function

The mechanism of action of ergoline alkaloids on dopamine receptors is a multi-faceted process that begins with high-affinity binding, primarily to D2-like subtypes, and culminates in the modulation of intracellular signaling cascades. The tetracyclic ergoline structure serves as a privileged scaffold, enabling potent and often selective engagement of these critical CNS targets.[1][4] By acting as agonists or partial agonists, compounds like cabergoline and bromocriptine effectively hijack the Gαi/o-coupled pathway, leading to a reduction in intracellular cAMP.[12][18][24] This fundamental action restores dopaminergic tone in disease states like Parkinson's and suppresses prolactin secretion in hyperprolactinemia.[14][25]

A thorough understanding of this mechanism requires a dual-pronged experimental approach. Radioligand binding assays are indispensable for defining a compound's affinity (Kᵢ) and selectivity, while functional assays that measure downstream events, such as cAMP modulation, are crucial for determining its potency (EC₅₀) and efficacy. The synthesis of these data provides a comprehensive pharmacological profile that is essential for both basic research and the rational design of next-generation dopaminergic therapeutics.

References

- Dopamine receptor - Wikipedia. (n.d.).

- cAMP assays in GPCR drug discovery. (2017). PubMed.

- What is the mechanism of Cabergoline? (2024). Patsnap Synapse.

- cAMP-Glo™ Assay. (n.d.). Promega Corporation.

- Bromocriptine - Wikipedia. (n.d.).

- What is the mechanism of action of Cabergoline (Dopamine receptor agonist)? (2025). Dr.Oracle.

- Pharmacology of bromocriptine in health and disease. (n.d.). PubMed.

- cAMP Assay. (n.d.). Creative Bioarray.

- Cabergoline – Dopamine Receptor Agonist. (n.d.). Medical and Pharmaceutical Journal.

- Dopamine receptor signaling pathways and associated diseases. (n.d.). ResearchGate.

- Dostinex (Cabergoline): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.

- What is Cabergoline used for? (2024). Patsnap Synapse.

- New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (n.d.). PMC - PubMed Central.

- cAMP Accumulation Assay. (n.d.). Creative BioMart.

- Bromocriptine: Package Insert / Prescribing Information. (2025). Drugs.com.

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI.

- Dopamine Receptor and Signaling Pathways. (n.d.). BOC Sciences.

- Dopamine Signaling in reward-related behaviors. (n.d.). Frontiers.

- Basic Pharmacology of Ergot Alkaloids. (2017). BrainKart.

- Ergoline - Wikipedia. (n.d.).

- Full article: Dopamine Receptor Signaling. (2004). Taylor & Francis Online.

- Bromocriptine. (2024). StatPearls - NCBI Bookshelf - NIH.

- Fully automated radioligand binding filtration assay for membrane-bound receptors. (n.d.). PubMed.

- Lisuride maleate | Non-selective Dopamine. (n.d.). Tocris Bioscience.

- Lisuride - Wikipedia. (n.d.).

- Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats. (n.d.).

- Signaling pathways of D1-and D2-like dopamine receptors: molecular.... (n.d.). ResearchGate.

- BROMOCRIPTINE AND DOPAMINE RECEPTOR STIMULATION. (n.d.). British Pharmacological Society.

- Lisuride | C20H26N4O | CID 28864. (n.d.). PubChem - NIH.

- Lisuride | Dopamine D2 Receptors Agonist. (n.d.). MedchemExpress.com.

- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- What is Lisuride Maleate used for? (2024). Patsnap Synapse.

- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). PubMed.

- The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. (n.d.).

- Schematic diagram of the dopamine receptor complex signaling cascade.... (n.d.). ResearchGate.

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).

- The affinities of ergot compounds for dopamine agonist and dopamine antagonist receptor sites. (n.d.). PubMed.

- the ergot alkaloids.docx. (n.d.).

- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (n.d.). Matilda.

- Biological studies of clavine alkaloids targeting CNS receptors. (n.d.). Frontiers.

- Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure. (n.d.). PubMed.

- Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells. (n.d.). PubMed.

- Biological studies of clavine alkaloids targeting CNS receptors. (n.d.). PMC - PubMed Central.

- Ergot and Its Alkaloids. (n.d.). PMC - PubMed Central - NIH.

- Ergot alkaloids and cyclic nucleotides in the CNS. (n.d.). PubMed.

- Interaction of Ergot Alkaloids With Dopaminergic Receptors in the Rat Striatum and Nucleus Accumbens. (n.d.). PubMed.

Sources

- 1. Ergoline - Wikipedia [en.wikipedia.org]

- 2. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]

- 3. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brainkart.com [brainkart.com]

- 5. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bromocriptine - Wikipedia [en.wikipedia.org]

- 13. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pharmacoj.com [pharmacoj.com]

- 15. Dostinex (Cabergoline): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 16. Lisuride - Wikipedia [en.wikipedia.org]

- 17. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cAMP-Glo™ Assay [promega.sg]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 25. Pharmacology of bromocriptine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ergoline Scaffold: From Medieval Scourge to Modern Medicine

A Technical Guide to the History, Discovery, and Pharmacological Versatility of Ergoline Derivatives

Preamble: A Legacy of Duality

The story of ergoline derivatives is a compelling narrative of transformation, tracing the journey of a fungal toxin from a feared cause of medieval plagues to a foundational scaffold for a diverse array of modern therapeutics. The ergot fungus, Claviceps purpurea, which parasitizes rye and other grains, was responsible for devastating outbreaks of "St. Anthony's Fire," a condition characterized by gangrenous and convulsive symptoms.[1][2] Yet, within this toxic fungus lay a treasure trove of complex alkaloids, the ergolines, whose intricate chemical architecture would captivate chemists and pharmacologists for over a century, ultimately yielding treatments for migraines, Parkinson's disease, hyperprolactinemia, and more.[1][3][4] This guide provides a technical exploration of this remarkable class of compounds, from their historical roots and pivotal discoveries to their complex pharmacology and the synthetic strategies that unlocked their therapeutic potential.

The Dawn of Ergot Chemistry: From Isolation to Structural Elucidation

The medicinal properties of ergot have been recognized for centuries, with early records indicating its use by midwives to induce uterine contractions.[1] However, it was the dawn of modern chemistry that began to unravel its secrets. The early 20th century marked a turning point with the pioneering work of Swiss chemist Arthur Stoll at Sandoz laboratories. In 1918, Stoll successfully isolated the first pure ergot alkaloid, ergotamine, which quickly found use in the treatment of migraine headaches.[2] This seminal achievement was followed by the isolation of another key compound, ergometrine (also known as ergonovine), which was identified as the primary uterotonic agent in ergot.

The subsequent decades were a golden age of ergot research, largely dominated by the collaborative efforts of Stoll and another brilliant Sandoz chemist, Albert Hofmann. Their work culminated in the elucidation of the common structural core of all ergot alkaloids: the tetracyclic ergoline ring system.[2] This period of intense investigation also led to one of the most famous serendipitous discoveries in scientific history. In 1938, while synthesizing derivatives of lysergic acid, a key component of many ergot alkaloids, Hofmann created the 25th compound in the series, lysergic acid diethylamide, or LSD-25. Initially, the compound showed no remarkable properties in animal studies and was set aside. It was not until five years later, in 1943, that Hofmann accidentally ingested a small amount and experienced its profound psychoactive effects, thus uncovering the potent hallucinogenic properties of LSD.

The Ergoline Architecture: A Scaffold of Versatility

The tetracyclic ergoline ring is the foundational structure from which all ergot alkaloids and their derivatives are built. This rigid, complex scaffold is a substituted indole, which bears a structural resemblance to several key neurotransmitters, including serotonin, dopamine, and norepinephrine. This inherent similarity is the basis for the wide-ranging pharmacological activities of ergoline derivatives.[1][3]

Ergoline alkaloids are broadly classified into three main groups based on the substituent at the C-8 position of the ergoline ring:

-

Clavine Alkaloids: These are considered the biosynthetic precursors to the other classes and are characterized by a methyl or hydroxymethyl group at the C-8 position.

-

Lysergic Acid Amides: This class features an amide linkage at the C-8 carboxyl group. They are further subdivided into simple amides (e.g., ergine) and more complex peptide alkaloids.

-

Peptide Alkaloids (Ergopeptines): These are characterized by a complex tripeptide moiety attached to the lysergic acid core via an amide bond. This class includes therapeutically important compounds like ergotamine and bromocriptine.[1][5]

Caption: Classification of ergoline derivatives based on the C-8 substituent.

Synthesis of the Ergoline Core: Navigating Chemical Complexity

The total synthesis of the complex, multi-ring ergoline structure is a significant challenge for organic chemists.[3] The industrial production of many ergoline-based drugs still relies on semi-synthesis from naturally occurring lysergic acid obtained through fermentation. However, the need for novel analogues with improved selectivity and reduced side effects has driven the development of innovative total synthesis strategies.

A general workflow for the synthesis of ergoline derivatives can be conceptualized as follows:

Caption: Generalized workflow for the synthesis of ergoline derivatives.

Several key synthetic strategies have been employed to construct the ergoline ring system, including:

-

Intramolecular Heck Reaction: This palladium-catalyzed reaction is a powerful tool for forming the C-C bonds necessary to close the rings of the ergoline core.

-

Intramolecular α-Arylation: This method involves the coupling of an enolate with an aryl halide to forge a key C-C bond in the ring system.

-

Borrowing Hydrogen Alkylation: An iridium-catalyzed reaction that forms a C-C bond between an indole and an alcohol, offering an efficient route to the ergoline scaffold.

-

C-H Insertion: This strategy utilizes a rhodium catalyst to insert a carbene into a C-H bond, enabling the formation of the C-ring.

Experimental Protocol: A Representative Synthetic Step - Bromination of an Ergoline Precursor

The synthesis of bromocriptine, a key dopaminergic ergoline derivative, involves the bromination of the ergoline precursor, α-ergokryptine.[6] This step is crucial for introducing the bromine atom at the 2-position of the indole nucleus, which is a key structural feature of bromocriptine.

Objective: To synthesize 2-bromo-α-ergokryptine.

Materials:

-

α-ergokryptine

-

N-bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve α-ergokryptine in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution to a reduced temperature (e.g., 0°C) to control the reaction rate and minimize side products.

-

Slowly add a solution of N-bromosuccinimide in the same solvent to the reaction mixture with constant stirring. The stoichiometry should be carefully controlled to favor mono-bromination.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume any unreacted NBS.

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography to isolate the desired 2-bromo-α-ergokryptine.

-

Characterize the final product using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.

This brominated intermediate can then be further reacted to form the methanesulfonate salt, yielding bromocriptine mesylate.[6][7]

Pharmacology of Ergoline Derivatives: A Tale of Three Receptors

The broad spectrum of pharmacological effects exerted by ergoline derivatives stems from their ability to interact with multiple receptor systems, primarily dopaminergic, serotonergic, and adrenergic receptors.[1][3] The specific functional outcome (agonist, partial agonist, or antagonist activity) depends on the precise chemical structure of the derivative and the receptor subtype involved.

Dopaminergic Activity: The Cornerstone of Parkinson's and Prolactin Control

Many clinically significant ergoline derivatives exhibit potent activity at dopamine receptors, particularly the D2 subtype. This has made them invaluable in the treatment of conditions characterized by dopamine deficiency or dysregulation.

-

Bromocriptine: A potent D2 receptor agonist, bromocriptine is a first-line treatment for hyperprolactinemia, a condition of excessive prolactin secretion from the pituitary gland. By stimulating D2 receptors on lactotroph cells, it inhibits prolactin release.[5] It is also used in the management of Parkinson's disease, where it helps to alleviate motor symptoms by stimulating dopamine receptors in the brain.[8]

The signaling pathway of the D2 receptor, which is a G-protein coupled receptor (GPCR) of the Gi/o family, involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Simplified signaling pathway of the dopamine D2 receptor activated by bromocriptine.

Serotonergic and Adrenergic Activity: The Key to Migraine Management

The efficacy of ergoline derivatives like ergotamine in treating acute migraine attacks is attributed to their complex interactions with serotonin (5-HT) and adrenergic receptors.

-

Ergotamine: This compound acts as a potent agonist at 5-HT1B and 5-HT1D receptors. Activation of these receptors is thought to cause vasoconstriction of dilated cranial blood vessels, a key factor in migraine pain.[9] Additionally, ergotamine's activity at adrenergic receptors contributes to its vasoconstrictive effects. However, its lack of selectivity for these receptors is also responsible for some of its side effects.[9]

Quantitative Receptor Binding Profile

The following table summarizes the receptor binding affinities (Ki values in nM) for a selection of ergoline derivatives at various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Compound | D1 | D2 | 5-HT1A | 5-HT2A | α1 | α2 |

| Bromocriptine | 1627 | 2.5 | 1.2 | 1.3 | 0.25 | 0.8 |

| Ergotamine | 12 | 1.4 | 4.8 | 1.3 | 1.6 | 2.4 |

| Lisuride | 215 | 0.2 | 1.0 | 1.1 | 1.8 | 0.055 |

| Pergolide | 27 | 0.3 | 2.0 | 1.5 | 3.0 | 0.7 |

Data compiled from various sources.[10][11]

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of a novel ergoline derivative for a specific receptor (e.g., the dopamine D2 receptor), a radioligand binding assay is a standard and essential technique.

Objective: To determine the Ki of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

A radiolabeled ligand with high affinity and selectivity for the D2 receptor (e.g., [3H]spiperone).

-

Test compound (the ergoline derivative of interest).

-

A non-labeled "cold" ligand with high affinity for the D2 receptor (for determining non-specific binding).

-

Assay buffer.

-

96-well microplates.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Incubation: To each well, add the cell membrane preparation, the radioligand, and either buffer (for total binding), the cold ligand (for non-specific binding), or the test compound at various concentrations.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[12][13][14][15]

Therapeutic Applications: A Broad and Enduring Impact

The rich pharmacology of ergoline derivatives has led to their application in a wide range of therapeutic areas:

-

Neurology:

-

Endocrinology:

-

Hyperprolactinemia: Bromocriptine is a highly effective treatment for conditions caused by excess prolactin, such as pituitary tumors (prolactinomas), galactorrhea, and infertility.

-

-

Obstetrics and Gynecology:

-

Postpartum Hemorrhage: Ergometrine and its semi-synthetic derivative methylergometrine are used to control bleeding after childbirth due to their potent uterotonic effects.

-

-

Other Applications:

-

Some ergoline derivatives have been investigated for their potential in treating dementia and other cognitive disorders.

-

Conclusion: An Evolving Legacy

The journey of ergoline derivatives from a fungal poison to a versatile class of pharmaceuticals is a testament to the power of chemical and pharmacological research. The intricate ergoline scaffold, with its inherent resemblance to key neurotransmitters, has provided a rich platform for the development of drugs that have had a profound impact on medicine. While the advent of more selective therapeutic agents has in some cases superseded the use of older, less specific ergoline derivatives, the study of this remarkable class of compounds continues to provide valuable insights into receptor pharmacology and drug design. The legacy of the ergoline alkaloids is a powerful reminder that even in nature's most notorious toxins, there can be found the seeds of healing and discovery.

References

-

Ergoline derivatives: receptor affinity and selectivity. (n.d.). PubMed. [Link]

-

Tfelt-Hansen, P., & Koehler, P. J. (2011). Ergotamine and dihydroergotamine: history, pharmacology, and efficacy. Headache, 51(5), 785-796. [Link]

-

Titus, R. D., & Martin, G. E. (1990). Progress in the medicinal chemistry of dopaminergic agents. Medicinal Research Reviews, 10(4), 493-531. [Link]

-

Ergoline. (n.d.). In Wikipedia. Retrieved from [Link]

-

Liang, X., Chen, C., & Liu, Y. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Pharmacological and Toxicological Methods, 48(2), 113-119. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

- Process for the preparation of ergotamine, ergotaminine and ergometrine. (1956).

-

van der Wenden, E. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(2), 147-154. [Link]

-

Crider, A. M., et al. (1982). Ergot alkaloids. Synthesis of nitrosourea derivatives of ergolines as potential anticancer agents. Journal of Medicinal Chemistry, 25(11), 1323-1327. [Link]

-

Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved from [Link]

- Preparation of bromocriptine mesylate. (2021).

-

Stütz, P., & Stadler, P. A. (1977). [Synthesis and properties of bromocriptine (author's transl)]. Experientia, 33(11), 1412-1413. [Link]

-

Mantegani, S., et al. (1998). Serotonergic ergoline derivatives. Bioorganic & Medicinal Chemistry Letters, 8(9), 1117-1122. [Link]

-

Receptor Binding Profile of Ergoline Dopaminergics (Ki in nMol/lit)[16]. (n.d.). ResearchGate. [Link]

-

Wallwey, C., & Li, S. M. (2011). Ergot alkaloids: biosynthesis and applications. Applied Microbiology and Biotechnology, 91(2), 241-250. [Link]

- Process for the preparation of ergotamine and ergotaminine in submerged culture and under aerobic conditions. (1966).

-

Keller, U., Zocher, R., & Kleinkauf, H. (1980). Biosynthesis of Ergotamine in Protoplasts of Claviceps purpurea. Journal of General Microbiology, 118(2), 485-494. [Link]

-

Structure of ergoline. (n.d.). ResearchGate. [Link]

-

Kocjan, D., Hodoscek, M., & Hadzi, D. (1986). Dopaminergic pharmacophore of ergoline and its analogues. A molecular electrostatic potential study. Journal of Medicinal Chemistry, 29(8), 1418-1423. [Link]

-

Bromocriptine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Wimmer, L., et al. (2024). First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine. Molecules, 29(8), 1888. [Link]

-

Seifert, W., et al. (1998). Tc and Re chelates of 8alpha-amino-6-methyl-ergoline: synthesis and affinity to the dopamine D2 receptor. Journal of Labelled Compounds and Radiopharmaceuticals, 41(12), 1121-1135. [Link]

-

Chadeayne, A. R., et al. (2022). Biological studies of clavine alkaloids targeting CNS receptors. Frontiers in Pharmacology, 13, 984294. [Link]

- Method for preparing bromocriptine mesylate tablets by virtue of novel production process and application of method. (2016).

-

Al-Suhail, A., & Boison, D. (2023). The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. Toxin Reviews, 42(1), 227-236. [Link]

-

Markstein, R. (1983). Dopamine receptor profile of co-dergocrine (Hydergine) and its components. European Journal of Pharmacology, 86(2), 145-155. [Link]

-

Semisynthesis of bromocriptine. (n.d.). ResearchGate. [Link]

-

Values of binding affinity [kcal/mol] of ligand molecule relative to... (n.d.). ResearchGate. [Link]

Sources

- 1. Ergoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bromocriptine - Wikipedia [en.wikipedia.org]

- 6. [Synthesis and properties of bromocriptine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN112521407A - Preparation of bromocriptine mesylate - Google Patents [patents.google.com]

- 8. Progress in the medicinal chemistry of dopaminergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity study of some newly synthesized ergoline derivatives on 5-HT2 receptors and alpha-adrenoceptors in rabbit isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Ergot alkaloids. Synthesis of nitrosourea derivatives of ergolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Allyl-8β-carboxyergoline: The Principal Metabolite of Cabergoline

Abstract